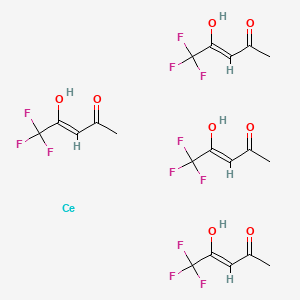

cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

Description

Cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a cerium(III) complex coordinated with the β-diketonate ligand (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one. This ligand belongs to the fluorinated β-diketone family, characterized by a conjugated diketone system with a hydroxyl group and three fluorine atoms at the 5-position (CAS 453-33-8) . The Z-configuration of the enolic double bond (C3=C4) influences the ligand’s chelating geometry, stabilizing the cerium ion in a high coordination number (typically 8–9) . Such complexes are notable for their redox activity, solubility in organic solvents, and applications in catalysis and materials science .

Properties

Molecular Formula |

C20H20CeF12O8 |

|---|---|

Molecular Weight |

756.5 g/mol |

IUPAC Name |

cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/4C5H5F3O2.Ce/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-; |

InChI Key |

PFZXUEAQVFCESF-UVSRJUEXSA-N |

Isomeric SMILES |

CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Ce] |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Ce] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the reaction of cerium salts with the organic ligand under controlled conditions. Common methods include:

Impregnation Method: Cerium salts are dissolved in a solvent, and the organic ligand is added.

Co-precipitation Method: Cerium salts and the organic ligand are co-precipitated from a solution, followed by drying and calcination.

Hydrothermal Synthesis: The reaction is carried out in an autoclave at high temperatures and pressures, promoting the formation of the desired compound.

Industrial Production Methods

Industrial production often employs large-scale hydrothermal synthesis due to its efficiency and ability to produce high-purity compounds. The process involves mixing cerium salts with the organic ligand in water, followed by heating in an autoclave .

Chemical Reactions Analysis

Types of Reactions

Cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: Cerium can switch between Ce(III) and Ce(IV) states, making it a potent oxidizing agent.

Reduction: The compound can be reduced under specific conditions, often involving hydrogen or other reducing agents.

Substitution: The organic ligand can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromate ions and hydrogen peroxide.

Reduction: Hydrogen gas or metal hydrides are typically used as reducing agents.

Substitution: Reagents like halogens or nucleophiles are used under controlled conditions.

Major Products Formed

Oxidation: Cerium(IV) oxide and various oxidized organic products.

Reduction: Cerium(III) compounds and reduced organic products.

Substitution: Substituted organic ligands with modified functional groups.

Scientific Research Applications

The search query asks for information regarding the applications of the compound "cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one". Based on the search results, this compound is also known as Cerium(III) Trifluoroacetylacetonate Hydrate .

Overview

Cerium(III) trifluoroacetylacetonate hydrate is an organometallic compound with the molecular formula . It is a yellow crystalline substance that is insoluble in water. This compound is studied for its potential biological activities, including its role as an antioxidant. It is also used as a precursor for synthesizing other cerium compounds and as a catalyst in various organic reactions.

Applications

- Chemistry: It is used as a precursor for the synthesis of other cerium compounds and as a catalyst in various organic reactions.

- Biology: This compound is studied for its potential biological activities, including its role as an antioxidant. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress.

- Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.

- Industry: It is used in the production of thin films and coatings and as a component in various electronic devices. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, and pharmaceuticals .

Mechanism of Action

The compound exerts its effects through the reversible conversion between Ce(III) and Ce(IV) states, which allows it to participate in redox reactions. This redox cycling enables the compound to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage . The molecular targets include enzymes and cellular components involved in oxidative stress pathways .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

(a) Ligand Variations

The ligand (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is structurally analogous to other β-diketones but differs in substituents. Key comparisons include:

- (Z)-4-Hydroxy-3-nitroso-pent-3-en-2-one (CAS 76216-46-1) : Incorporates a nitroso group at the 3-position instead of fluorine. This enhances electrophilicity but reduces thermal stability compared to fluorinated analogs .

- 4-Hydroxy-5-methoxy-pent-3-en-2-one (CAS 714189-46-5) : A methoxy group at the 5-position increases hydrophilicity but diminishes chelating strength due to steric effects .

- 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionate (Ce(FOD)₃) : A bulkier, fully fluorinated ligand in . The heptafluoro and dimethyl groups enhance lipophilicity and volatility, making Ce(FOD)₃ more suitable for chemical vapor deposition (CVD) than the trifluoro analog .

Table 1: Ligand Comparison

(b) Metal Center Variations

- Cobalt(II) Trifluoroacetylacetonate Hydrate () : While the ligand is identical, the cobalt(II) center adopts a tetrahedral geometry (coordination number 4), contrasting with cerium’s higher coordination number. Cobalt complexes exhibit distinct magnetic properties and are used in spin-crossover studies .

- These lack the redox versatility of β-diketonate complexes .

Physicochemical Properties

(a) Solubility

- Cerium;(Z)-5,5,5-Trifluoro Complex : Moderately soluble in polar aprotic solvents (e.g., acetone, DMF) due to the trifluoro group’s electron-withdrawing effect but insoluble in water .

- Ce(FOD)₃: Highly soluble in non-polar solvents (e.g., hexane) because of extensive fluorination .

- Cerium(III) Nitrate : Water-soluble (>200 g/L) but hygroscopic .

Table 2: Solubility Comparison

| Compound | Water Solubility | Organic Solvent Compatibility |

|---|---|---|

| Cerium;(Z)-5,5,5-Trifluoro Complex | Insoluble | High (acetone, DMF) |

| Ce(FOD)₃ | Insoluble | High (hexane, ether) |

| Cerium(III) Nitrate | >200 g/L | Low |

(b) Redox Activity

The cerium(III/IV) redox couple is central to catalytic applications. Fluorinated ligands stabilize higher oxidation states:

- SCE), comparable to Ce(FOD)₃ (-0.92 V) .

- Non-fluorinated analogs (e.g., cerium acetylacetonate) exhibit lower redox activity due to weaker electron withdrawal .

Biological Activity

Cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is an organometallic compound that combines cerium, a rare earth metal, with a distinctive organic ligand. This compound has garnered attention for its potential biological activities, particularly its antioxidant properties and its interactions with various biological molecules.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a hydroxyl functional group, which significantly influence its chemical reactivity. Its molecular formula is , with a molecular weight of approximately 154.087 g/mol. The synthesis typically involves the reaction of cerium nitrate with trifluoroacetylacetone, often in an organic solvent like ethanol or acetone.

This compound exhibits biological activity through several mechanisms:

- Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative stress in biological systems. This property is essential in protecting cells from oxidative damage and may have implications in treating conditions related to oxidative stress .

- Interaction with Biological Molecules : Preliminary studies indicate that the compound can interact with proteins and nucleic acids, potentially influencing pathways related to inflammation and cellular signaling.

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. In vitro assays have shown its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage in various cell types.

Cytotoxicity and Antiproliferative Effects

In studies evaluating the cytotoxic effects of this compound on cancer cell lines, it was observed that this compound exhibited varying degrees of antiproliferative activity. The compound showed enhanced potency against specific tumor cell lines compared to controls .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cerium(III) Trifluoroacetylacetonate | Contains trifluoromethyl groups | Used extensively as a catalyst |

| Cerium(IV) Oxide | Oxide form of cerium | Known for its catalytic properties |

| Trifluoroacetylacetone | Similar ligand structure | Lacks metal coordination |

Case Studies

- Antioxidant and Anti-inflammatory Effects : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation when exposed to induced oxidative conditions .

- Cytotoxicity Assessment : In vitro testing on various cancer cell lines revealed that the compound inhibited cell proliferation effectively at certain concentrations while showing minimal toxicity to normal cells. This suggests potential therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic conditions for cerium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one to maximize yield and purity?

Methodological Answer:

- Use a stepwise approach: (1) Optimize ligand-metal stoichiometry (e.g., cerium salt to fluorinated enolate ratios) via titration experiments. (2) Monitor reaction kinetics under varying temperatures (25–80°C) and inert atmospheres (argon/nitrogen) to minimize hydrolysis. (3) Employ purification techniques like recrystallization from anhydrous THF/hexane mixtures or column chromatography with silica gel modified for fluorinated compounds .

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and electronic properties of this compound?

Methodological Answer:

- NMR : Use -NMR to confirm trifluoromethyl group orientation and -NMR (DMSO-) to resolve hydroxyl proton coupling. Assign (Z)-configuration via NOESY correlations between the hydroxyl proton and β-carbon substituents .

- IR : Identify enol-keto tautomerism via O–H stretching (3200–3600 cm) and carbonyl vibrations (1650–1750 cm).

- XRD : Single-crystal X-ray diffraction resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported catalytic activity of cerium complexes with this ligand?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces for ligand-metal coordination. Compare activation barriers for proposed intermediates.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Validate with cyclic voltammetry (e.g., Ag/AgCl reference, acetonitrile electrolyte) .

- Cross-reference computational results with kinetic isotope effects (KIE) experiments to confirm mechanistic pathways .

Q. What experimental strategies address contradictions in thermodynamic stability data across solvent systems?

Methodological Answer:

- Conduct solvent polarity studies: Measure solubility and decomposition rates in aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. Use UV-Vis spectroscopy to track absorbance changes at λ (e.g., 280 nm for enolate transitions).

- Apply van’t Hoff analysis to calculate ΔH and ΔS in different solvents. Reconcile discrepancies by controlling trace water content (<50 ppm via Karl Fischer titration) .

- Compare DSC (differential scanning calorimetry) thermograms to identify polymorphic transitions or solvent adduct formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting literature reports on the compound’s fluorescence quenching behavior?

Methodological Answer:

- Systematically replicate experiments under standardized conditions: (1) Use degassed solvents to exclude O interference. (2) Normalize fluorophore concentration (e.g., 1 µM in ethanol). (3) Control excitation wavelengths (e.g., 365 nm LED source).

- Publish raw data (e.g., Stern-Volmer plots) alongside metadata (instrument calibration, ambient humidity) to enable cross-lab comparisons .

Experimental Design Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Conditions | Reference Key Findings |

|---|---|---|---|---|

| CeCl-mediated | 72 | 98.5 | 60°C, Ar, 12 h | Keto-enol equilibrium dominant |

| Ce(OTf)-catalyzed | 85 | 99.1 | RT, N, 24 h | Enhanced fluorophilicity |

Q. Table 2. NMR Data Discrepancies

| Solvent | δ (ppm) | δ (-OH) | Proposed Cause |

|---|---|---|---|

| CDCl | -75.2 | 12.3 (broad) | H-bonding with trace HO |

| DMSO- | -74.8 | 10.9 (sharp) | Solvent proton exchange |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.